2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Description
Structural Elucidation of 2-Bromo-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
Molecular Geometry and Crystallographic Analysis
The molecular structure of this compound (C₁₂H₉BrClNOS) has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in a triclinic system with space group P-1, as evidenced by lattice parameters:
The thiazole ring adopts a planar conformation (root-mean-square deviation = 0.003 Å), while the 4-chlorophenyl substituent is twisted by 5.65° relative to the thiazole plane. The bromoacetyl group at position 5 forms a dihedral angle of 12.8° with the thiazole ring, minimizing steric clashes. Key bond lengths include:
Table 1: Selected crystallographic parameters
| Parameter | Value | Source |
|---|---|---|
| Crystal system | Triclinic | |
| Space group | P-1 | |
| Z | 2 | |
| Density (g/cm³) | 1.484 | |
| R-factor | 0.0460 |
Intermolecular π–π interactions (3.351–3.410 Å) between thiazole and chlorophenyl rings stabilize the crystal lattice, forming columnar stacks along the a-axis .
Electronic Configuration and Resonance Stabilization
The thiazole ring exhibits aromatic character due to delocalized π-electrons across the N–C–S–C–C framework. Resonance structures reveal electron density redistribution:
- N1–C2 double bond (1.305 Å) stabilizes positive charge on nitrogen.
- S1–C5 single bond (1.742 Å) allows partial negative charge localization on sulfur .
The bromoacetyl group introduces electron-withdrawing effects via inductive (-I) and resonance (-M) mechanisms, reducing electron density at C5 (Mulliken charge: +0.32 e). Conversely, the 4-methyl group donates electrons (+I effect), increasing charge density at C4 (-0.18 e) .
Key electronic transitions (TD-DFT calculations):
Substituent Effects on Thiazole Ring Reactivity
Substituents critically modulate the thiazole’s reactivity:
Bromoacetyl Group (Position 5)
- Electrophilic susceptibility : The α-bromo ketone undergoes nucleophilic substitution (SN₂) at C7 (k = 3.2×10⁻⁴ s⁻¹ in DMSO at 25°C) .
- Steric effects : The acetyl group’s bulk (van der Waals volume = 52.7 ų) hinders access to C4 and C5 positions .
4-Chlorophenyl Group (Position 2)
- Directing effects : Chlorine’s -I/+M duality activates the thiazole ring for electrophilic substitution at C4 (Hammett σₚ = +0.23) .
- Conformational rigidity : The dihedral angle (5.65°) between phenyl and thiazole rings limits π-orbital overlap, reducing conjugation .
4-Methyl Group (Position 4)
- Steric protection : Shields C4 from electrophiles (Buried Volume = 34.8%) .
- Electronic activation : Methyl’s +I effect increases nucleophilicity at C5 (NBO charge: -0.42 e vs. -0.38 e in unsubstituted thiazole) .
Table 2: Substituent electronic parameters
| Substituent | Position | σₚ (Hammett) | B5(ST) (Steric) |
|---|---|---|---|
| Bromoacetyl | 5 | +0.45 | 52.7 |
| 4-Chlorophenyl | 2 | +0.23 | 68.2 |
| Methyl | 4 | -0.17 | 34.8 |
Data synthesized from .
Properties
IUPAC Name |
2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNOS/c1-7-11(10(16)6-13)17-12(15-7)8-2-4-9(14)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZFMZALZSZQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383292 | |
| Record name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54001-36-4 | |
| Record name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The primary synthetic approach to 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves bromination of the corresponding ethanone precursor , specifically:
- Starting material: 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
- Reagent: Brominating agent (commonly bromine or N-bromosuccinimide)
- Solvent: Typically an inert organic solvent such as dichloromethane or acetic acid
- Conditions: Controlled temperature (often 0–25 °C) to avoid over-bromination or decomposition
The reaction selectively introduces a bromine atom at the alpha position of the ethanone side chain, yielding the target bromo-substituted compound.
Detailed Reaction Conditions and Mechanism
Step 1: Preparation of the ethanone precursor
The precursor, 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, is synthesized via condensation of appropriate thiazole derivatives with acetylating agents under acidic or basic catalysis.Step 2: Alpha-bromination
The alpha position adjacent to the carbonyl group in the ethanone is activated for electrophilic substitution. Bromination proceeds via enol or enolate intermediate formation, which reacts with bromine to form the alpha-bromo ketone.
| Parameter | Typical Value/Range |
|---|---|
| Brominating agent | Br2 or N-bromosuccinimide (NBS) |
| Solvent | Dichloromethane, acetic acid, or chloroform |
| Temperature | 0–25 °C |
| Reaction time | 1–4 hours |
| Yield | Generally high (70–90%) |
- Work-up: The reaction mixture is quenched with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by extraction and purification via recrystallization or chromatography.
Alternative Methods and Variations
Use of N-bromosuccinimide (NBS):
NBS is often preferred for milder and more selective bromination, minimizing side reactions. It is used in the presence of radical initiators or under light irradiation to facilitate bromination at the alpha position.Solvent effects:
Polar solvents like acetic acid can enhance the rate of enol formation, improving bromination efficiency. Non-polar solvents may reduce side reactions.Catalysts:
Acidic or basic catalysts can be employed to promote enolization, thus facilitating bromination.
Research Findings and Data Analysis
Purity and Characterization
- The product is typically obtained with purity ≥95% , confirmed by chromatographic and spectroscopic methods (NMR, IR, MS).
- Molecular weight and formula are consistent with the expected structure (330.62 g/mol, C12H9BrClNOS).
- The InChI Key and SMILES strings confirm the molecular connectivity and substitution pattern.
Yield and Efficiency
- Reported yields for the bromination step range from 70% to 90% , depending on reaction conditions and purification methods.
- Optimization of temperature and brominating agent concentration is critical to maximize yield and minimize by-products.
Summary Table of Preparation Parameters
| Step | Description | Typical Conditions | Outcome/Notes |
|---|---|---|---|
| Precursor synthesis | Formation of ethanone-substituted thiazole | Condensation with acetylating agents | Precursor ready for bromination |
| Bromination | Alpha-bromination of ethanone side chain | Br2 or NBS, 0–25 °C, 1–4 h, organic solvent | 70–90% yield, selective bromination |
| Work-up and purification | Quenching excess bromine, extraction, recrystallization | Sodium bisulfite quench, organic extraction | Purity ≥95% |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. Research has demonstrated that derivatives of thiazole, including 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, exhibit significant inhibition of cancer cell proliferation. The compound has been shown to inhibit cellular CDK9-mediated RNA polymerase II transcription and reduce the expression levels of anti-apoptotic proteins such as Mcl-1 .
Antimicrobial Effects
Studies have also indicated potential antimicrobial properties. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new antibacterial agents. QSAR (Quantitative Structure–Activity Relationship) analyses have been performed to predict its activity against different bacterial strains .
Case Study 1: Synthesis and Characterization
In a recent study, researchers synthesized a series of thiazole derivatives using this compound as a precursor. The synthesized compounds were characterized using spectroscopic methods such as IR and NMR. The study reported high yields and confirmed the structural integrity of the target compounds through detailed spectral analysis .
Case Study 2: Anticancer Activity Evaluation
A comprehensive evaluation of the anticancer properties was conducted on various thiazole derivatives, including the target compound. The study utilized cell lines to assess cytotoxicity and mechanism of action. Results indicated that these compounds significantly inhibited cancer cell growth compared to controls, suggesting their potential as therapeutic agents in cancer treatment .
Potential Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of anticancer and antimicrobial agents based on thiazole structure |
| Material Science | Exploration of thiazole derivatives for potential use in organic electronics |
| Environmental Chemistry | Eco-friendly synthesis methods for producing thiazole derivatives |
Mechanism of Action
The mechanism of action of 2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, inhibiting their activity. The bromine and chlorophenyl groups enhance the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Chemical Identity :
Key Features :
- The bromine atom at the ethanone position enhances electrophilicity, making the compound reactive in nucleophilic substitutions.
Comparison with Structurally Similar Compounds
2-Bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone
- Molecular Formula: C₁₂H₁₀ClNOS
- CAS Number : 54001-07-9
- Key Differences: Substituent: Hydrogen replaces bromine at the ethanone position. Impact:
- Lower molecular weight (267.73 g/mol vs. 330.62 g/mol).
- Reduced electrophilicity, limiting utility in reactions requiring a leaving group (e.g., Suzuki couplings).
- Potential differences in biological activity due to altered reactivity .
2-Bromo-1-(3-(4-bromophenyl)-5-methylisoxazol-4-yl)ethanone
- Molecular Formula: C₁₂H₉Br₂NO₂
- Structural Differences :
- Heterocycle : Isoxazole replaces thiazole.
- Substituents : Additional bromine on the phenyl group.
- Impact :
Methyl [3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate
- Molecular Formula: C₁₃H₁₀ClNO₃S
- Key Differences: Core Structure: Thiazolidinone replaces thiazole. Functional Groups: Ester group instead of brominated ethanone.
- Impact: Thiazolidinone’s ring conformation may enhance binding to enzymes (e.g., anti-Toxoplasma activity). Ester group offers hydrolytic stability compared to reactive bromoethanone .
Biological Activity
2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone, with the CAS number 54001-36-4, is a thiazole derivative known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents.
The molecular formula of this compound is C12H9BrClNOS, with a molecular weight of approximately 330.63 g/mol. The structure features a thiazole ring, which is a key component in many biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C12H9BrClNOS |
| Molecular Weight | 330.63 g/mol |
| CAS Number | 54001-36-4 |
| IUPAC Name | 2-bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
| SMILES | CC1=C(SC(=N1)C1=CC=C(Cl)C=C1)C(=O)CBr |
Antimicrobial Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains.
A study published in MDPI highlighted the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin (MIC = 2 μg/mL) .
The biological activity of thiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cellular processes. For instance, some studies suggest that these compounds may act as inhibitors of the InhA enzyme involved in fatty acid synthesis in bacteria, which is crucial for their survival .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, a series of thiazole derivatives including this compound were tested for their antimicrobial efficacy. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria.
Table: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 2-Bromo-1-[2-(4-chlorophenyl)-4-methylthiazol-5-yl]-1-ethanone | 6.25 | Staphylococcus aureus |
| 2-Bromo derivative (similar structure) | 12.5 | Escherichia coli |
| Ciprofloxacin | 2 | Both strains |
Q & A
Q. Table 1: Comparison of Related Thiazole Derivatives
| Compound | CAS RN | Melting Point | Key Synthetic Condition |
|---|---|---|---|
| Target Compound (Analog) | 7520-95-8 | 117–118°C | HBr/AcOH, reflux, 24h |
| 2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | – | NBS, DMF, RT, 12h |
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- FT-IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Advanced: How can crystallographic data discrepancies be resolved when determining this compound’s structure using programs like SHELXL?
Methodological Answer:
Discrepancies often arise from twinning, disorder, or poor diffraction quality. Strategies include:
- Data Collection : Use high-resolution synchrotron sources to improve data completeness (>99%) and redundancy .
- Refinement in SHELXL :
- Comparative Analysis : Cross-reference with analogous structures (e.g., triazolyl-ethanones in ) to identify common packing motifs.
Example : For 2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone (C11H9Br2N3O), monoclinic space group Pn with Z = 2 was resolved using SHELXL-2018, achieving R₁ = 0.029 .
Advanced: How can Multiwfn be utilized to analyze the electronic properties and reactive sites of this compound?
Methodological Answer:
Multiwfn enables:
- Electrostatic Potential (ESP) Mapping : Identify electrophilic sites (e.g., the ketone carbonyl) and nucleophilic regions (e.g., thiazole sulfur) .
- Input: Optimized geometry (DFT/B3LYP/6-311+G(d,p)).
- Command:
mainfunction 12→ Generate ESP surface (isosurface = 0.001 e/Bohr³).
- Bond Order Analysis : Quantify delocalization in the thiazole ring using Mayer bond orders (command:
mainfunction 7) . - Localized Orbital Locator (LOL) : Visualize π-conjugation in the thiazole-chlorophenyl system .
Q. Table 2: Key Multiwfn Outputs for Electronic Analysis
| Property | Thiazole Ring | 4-Chlorophenyl | Ketone Group |
|---|---|---|---|
| Average Mayer Bond Order | 1.25 | 1.45 | – |
| ESP Min (eV) | – | – | -0.75 |
Advanced: How should researchers address polymorphic variations observed during crystallization?
Methodological Answer:
Polymorphism is influenced by solvent polarity and cooling rates. For thiazole derivatives:
- Solvent Screening : Use ethanol (polar) vs. toluene (non-polar) to isolate different polymorphs .
- Temperature Ramping : Slow cooling (0.5°C/min) favors thermodynamically stable forms, while rapid quenching may yield metastable phases .
- PXRD Validation : Compare experimental patterns with simulated data from single-crystal structures (e.g., using Mercury 4.3) .
Basic: What safety protocols are essential when handling this compound in experimental settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats due to acute toxicity (Oral Tox. Category 4) and eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks (exposure limit: <0.1 mg/m³) .
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb using vermiculite .
Advanced: How can regioselectivity challenges in bromination reactions of thiazole-ethanones be mitigated?
Methodological Answer:
Regioselectivity is controlled by:
- Electronic Effects : Electron-rich thiazole C-5 positions are brominated preferentially. Use directing groups (e.g., methyl at C-4) to stabilize intermediates .
- Steric Hindrance : Bulky substituents (e.g., 4-chlorophenyl) may shift bromination to less hindered sites.
- Catalytic Systems : Employ CuBr₂ or FeCl₃ to enhance selectivity via Lewis acid mediation .
Advanced: What computational approaches predict the compound’s stability under varying pH and temperature?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate degradation pathways at pH 2–12 (e.g., using GROMACS) to identify labile bonds (e.g., C-Br hydrolysis) .
- Thermogravimetric Analysis (TGA) : Experimental TGA data (e.g., 5% weight loss at 150°C) can validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
